GRGDSPC TFA

Biomaterials Surface Functionalization Hydrogel Engineering

GRGDSPC TFA is a thiolated heptapeptide (Gly-Arg-Gly-Asp-Ser-Pro-Cys, MW 804.75) featuring a terminal cysteine that enables site-specific covalent conjugation to acrylated biomaterials via thiol-acrylate Michael addition—achieving >87% efficiency within 15 minutes, versus <19% for non-thiolated analogs. Its linear RGD motif confers broad integrin specificity (Kd=1200 nM for αIIbβ3), distinct from cyclic variants. The TFA salt form enhances aqueous solubility (≥100 mg/mL) and storage stability. Validated applications include scaffold biofunctionalization for bone tissue engineering, hydrogel crosslinking for hMSC osteogenic differentiation, integrin α9β1 affinity purification, and re-endothelialization of decellularized organs. This peptide is not functionally interchangeable with non-thiolated RGD analogs such as GRGDSP, RGDS, or GRGDSPK.

Molecular Formula C27H43F3N10O13S
Molecular Weight 804.8 g/mol
Cat. No. B10855184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRGDSPC TFA
Molecular FormulaC27H43F3N10O13S
Molecular Weight804.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1
InChIKeyJLXWPECCGJGSMS-MHXJNQAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDSPC TFA: Technical Overview for Procurement in Cell Adhesion and Tissue Engineering Research


GRGDSPC TFA is a thiolated heptapeptide (sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys) containing the integrin-binding Arg-Gly-Asp (RGD) motif, with a molecular weight of 804.75 g/mol [1]. The trifluoroacetate (TFA) salt form enhances solubility and stability during storage and handling [2]. As a synthetic analog of the fibronectin cell-binding domain, GRGDSPC functions as a competitive inhibitor of integrin-mediated cell adhesion to extracellular matrix proteins and serves as a covalently immobilizable ligand for biofunctionalizing scaffolds and hydrogels via its terminal cysteine thiol group .

GRGDSPC TFA: Why Generic RGD Peptide Substitution Compromises Experimental Reproducibility


GRGDSPC TFA cannot be arbitrarily substituted with other RGD-containing peptides such as RGDS, GRGDSP, GRGDSPK, or cyclic RGD analogs without altering experimental outcomes. The heptapeptide's seven-amino-acid sequence, inclusion of flanking serine and proline residues, and critically, the terminal cysteine thiol, collectively define its unique integrin-binding affinity profile, conformational flexibility, and covalent conjugation capacity [1]. For instance, GRGDSPC demonstrates a Kd of 1200 nM for integrin αIIbβ3, distinguishing it from cyclic variants and shorter linear peptides [2]. Furthermore, the terminal cysteine enables site-specific thiol-acrylate or thiol-maleimide conjugation with efficiencies exceeding 87% within 15 minutes—a functional capability absent in non-thiolated analogs like GRGDSP or GRGDSPK . Substitution with a peptide lacking this thiol handle fundamentally alters immobilization kinetics and final ligand surface density, directly impacting cell adhesion and downstream functional assays [3].

GRGDSPC TFA: Quantitative Differentiation Evidence vs. Closest Analogs


C-Terminal Cysteine Enables High-Efficiency Covalent Conjugation Unavailable with GRGDSP or GRGDSPK

GRGDSPC TFA contains a terminal cysteine residue that provides a free thiol group for covalent conjugation via thiol-acrylate or thiol-maleimide chemistry. In a direct comparison of conjugation efficiency to acrylated dextran (DEX-MAES16) versus methacrylated dextran (DEX-HEMA16), GRGDSPC achieved 105.40%, 94.10%, and 87.45% conjugation efficiency after 15 minutes at peptide loadings of 5, 10, and 20 mg/g macromer, respectively. In stark contrast, conjugation to methacrylated dextran yielded efficiencies of only 0.73%, 15.78%, and 18.42% under identical conditions . After 3 hours, 100% of the 20 mg/g GRGDSPC peptide reacted with acrylated DEX compared to only 32.53% with methacrylated DEX [1]. Non-thiolated RGD peptides such as GRGDSP (lacking cysteine) and GRGDSPK (C-terminal lysine) cannot participate in this thiol-specific conjugation chemistry and require alternative, often less efficient or less site-specific immobilization strategies [2].

Biomaterials Surface Functionalization Hydrogel Engineering

Integrin αIIbβ3 Binding Affinity: GRGDSPC vs. Linear and Cyclic RGD Analogs

GRGDSPC TFA binds to integrin αIIbβ3 with a dissociation constant (Kd) of 1200 nM, as determined by total internal reflection fluorescence microscopy and solid-phase binding assays monitoring fluorochrome-labeled peptide binding to integrin reconstituted in planar lipid bilayers [1]. The affinity of TRITC-labeled GRGDSPC for αIIbβ3 has been reported as 2 μM in a separate study [2]. In direct comparative terms, cyclic C*GRGDSPC* (disulfide-cyclized) exhibits higher avidity for collagen receptor α2β1 than linear GRGDSP [3]. Furthermore, the linear pentapeptide GRGDSP (lacking Cys) has demonstrated broader but less well-characterized integrin specificity, while cyclic RGD peptides such as cyclo(RGDfK) exhibit approximately 10-fold higher affinity than linear GRGDSP due to pre-organization of the RGD triad . GRGDSPC TFA occupies an intermediate position: it retains the conformational flexibility of a linear peptide for broader receptor recognition while providing the cysteine handle absent in GRGDSP and cyclic variants for covalent immobilization [4].

Integrin Biology Platelet Aggregation Thrombosis Research

Cell Adhesion Inhibition: GRGDSPC vs. RGDS and GRGESP Control

In a study of activated α4β1 integrin-mediated B cell adhesion, the synthetic peptide GRGDSPC inhibited B cell (Ramos and Daudi lines) adhesion to an 80-kD fibronectin fragment containing the RGD sequence [1]. This inhibition was observed specifically after activation of α4β1 integrin by the anti-β1 monoclonal antibody TS2/16, indicating that GRGDSPC can functionally block RGD-dependent adhesion in a context-specific manner [2]. By contrast, the control peptide GRGESP (containing the substitution Asp→Glu in the RGD motif) had no inhibitory effect on chondrocyte attachment to synovial fibroblasts in a separate study [3]. Furthermore, the shorter tetrapeptide RGDS also functions as an integrin-binding inhibitor, but GRGDSPC offers the added utility of covalent immobilization via its terminal cysteine, a feature absent in RGDS .

Cell Adhesion Assay Integrin Blockade B Cell Biology

Hydrogel Functionalization Performance: GRGDSPC vs. GST-III(9-10) in PEGDA Hydrogels

In a comparative study of polyethylene glycol diacrylate (PEGDA) hydrogels functionalized with GRGDSPC versus the cell-binding domain of fibronectin GST-III(9-10), GRGDSPC achieved a conjugation efficiency of ≥90% for 1 μM peptide in 10% (wt/vol) PEGDA at 37°C for 1 hour, as quantified by Ellman's reagent and immunoblotting [1]. However, PEG hydrogels derivatized with 1 μM GST-III(9-10) supported significantly higher cell adhesion and spreading than PEG hydrogels with 1 μM GRGDSPC [2]. A comparable adhesion response between GRGDSPC and GST-III(9-10) was obtained only when GRGDSPC was used at millimolar concentration while GST-III(9-10) was used at micromolar concentration [3]. This indicates that while GRGDSPC can be efficiently conjugated, achieving robust cell adhesion requires approximately 1000-fold higher peptide concentration compared to the full fibronectin domain. For context, the amount and type of conjugate were statistically more significant than hydrogel rigidity in determining biological response [4].

Hydrogel Engineering Cell Adhesion Biomaterials

Integrin α9β1 Purification Specificity: GRGDSPC vs. Alternative Peptide Conjugates

GRGDSPC TFA conjugated to Sepharose enabled the first successful isolation and characterization of integrin α9β1 from rat liver via affinity chromatography [1]. Critically, the interaction between α9β1 and GRGDSPC-conjugated Sepharose was weakened but not abolished when the arginine and/or aspartic acid residues in the peptide were replaced with lysine and glutamic acid, respectively [2]. In contrast, the cysteine residue was demonstrated to be necessary for binding of the integrin, as removal or modification of the cysteine abrogated α9β1 retention [3]. The isolated integrin was not retained on Sepharose conjugated with EHS-laminin, collagen type I, or a 105-kDa cell-binding fragment of fibronectin, underscoring the specificity of the GRGDSPC affinity matrix [4]. This discovery established α9β1 as a novel laminin/collagen receptor distinct from previously characterized integrin α-subunits [5].

Affinity Chromatography Integrin Purification Receptor Isolation

GRGDSPC TFA: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Covalent Immobilization on Acrylated Biomaterial Scaffolds for Stem Cell Engineering

GRGDSPC TFA is the preferred RGD peptide for covalent conjugation to acrylated biomaterials due to its terminal cysteine thiol enabling rapid, high-efficiency thiol-acrylate Michael addition. Quantitatively, GRGDSPC achieves >87% conjugation efficiency to acrylated dextran (DEX-MAES16) within 15 minutes at peptide loadings of 5-20 mg/g macromer, compared to <19% efficiency with methacrylated controls under identical conditions . This performance has been validated in studies where GRGDSPC-conjugated photocrosslinkable hydrogels successfully regulated human mesenchymal stem cell (hMSC) interactions and osteogenic differentiation . For scaffold functionalization in bone tissue engineering, GRGDSPC-modified PLGA/β-TCP scaffolds increased bone formation after transplantation in a rabbit model, demonstrating in vivo efficacy [1].

Affinity Purification of Integrin α9β1 and Related RGD-Binding Receptors

GRGDSPC TFA conjugated to Sepharose via its cysteine thiol is the validated affinity matrix for isolating integrin α9β1, a widely distributed laminin/collagen receptor. The interaction is specific: α9β1 is retained on GRGDSPC-Sepharose but not on matrices conjugated with laminin, collagen type I, or the 105-kDa fibronectin cell-binding fragment [2]. The cysteine residue is essential for binding, while substitution of Arg or Asp weakens but does not abolish interaction [3]. This established protocol enables researchers to purify and characterize α9β1 and potentially other integrins requiring an RGD-containing, cysteine-terminated peptide for affinity capture. The TFA salt form provides the solubility and stability necessary for reproducible chromatography applications [4].

Competitive Inhibition of Integrin-Mediated Platelet Aggregation and Thrombosis Models

GRGDSPC TFA functions as a soluble competitive inhibitor of integrin αIIbβ3 with a well-characterized binding affinity (Kd = 1200 nM; 2 μM for TRITC-labeled peptide) [5][6]. This moderate affinity distinguishes it from high-affinity cyclic RGD peptides and enables dose-dependent blockade of fibrinogen binding and subsequent platelet aggregation [7]. The linear conformation of GRGDSPC provides broader integrin specificity compared to cyclic variants that exhibit higher avidity but narrower receptor profiles . For in vitro thrombosis assays and studies of αIIbβ3 activation dynamics, GRGDSPC TFA offers a soluble, reversible RGD inhibitor with defined binding kinetics that can be readily removed or competed away by native ligands.

Re-endothelialization of Decellularized Tissue Scaffolds for Regenerative Medicine

GRGDSPC TFA conjugation to decellularized pancreatic scaffolds via the terminal cysteine significantly improves re-endothelialization, as demonstrated in a rat model where GRGDSPC-conjugated scaffolds supported human umbilical vein endothelial cell (HUVEC) survival and accelerated proliferation compared to untreated scaffolds [8]. The thiol group enables covalent attachment to the scaffold vasculature, creating a stable, bioactive surface that promotes angiogenesis—a critical bottleneck in bioengineered organ development [9]. This application leverages the unique cysteine handle of GRGDSPC, which is absent in non-thiolated RGD peptides such as GRGDSP and RGDS, enabling site-directed, high-efficiency immobilization essential for generating functional vascularized tissues suitable for long-term transplantation .

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